2,3-Difluorobenzene-1-sulfonyl chloride
Overview
Description
2,3-Difluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3ClF2O2S. It is a derivative of benzene, where two fluorine atoms are substituted at the 2nd and 3rd positions, and a sulfonyl chloride group is attached to the 1st position. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Difluorobenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 2,3-difluorobenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C6H3F2SO3H+SOCl2→C6H3F2SO2Cl+SO2+HCl
This reaction typically requires an inert atmosphere and controlled temperature to ensure the complete conversion of the sulfonic acid to the sulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to 2,3-difluorobenzenesulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonates under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media are used.
Major Products Formed
Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate salts.
Reduction: Formation of 2,3-difluorobenzenesulfonamide.
Oxidation: Formation of 2,3-difluorobenzenesulfonic acid or its salts.
Scientific Research Applications
2,3-Difluorobenzene-1-sulfonyl chloride has numerous applications in scientific research:
Organic Synthesis: It is used as a protecting group for amines, sulfhydryls, alcohols, and carboxylic acids. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.
Biologically Active Compounds: It serves as a starting material for the synthesis of biologically active compounds, such as sulfonamides, which have applications in medicinal chemistry.
Material Science: The compound is used in the preparation of advanced materials, including polymers and resins, due to its ability to introduce sulfonyl functional groups.
Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2,3-difluorobenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the sulfonyl chloride group, making it more susceptible to nucleophilic attack. This reactivity is exploited in organic synthesis to introduce sulfonyl functional groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzene-1-sulfonyl chloride
- 3,4-Difluorobenzene-1-sulfonyl chloride
- 2,6-Difluorobenzene-1-sulfonyl chloride
Uniqueness
2,3-Difluorobenzene-1-sulfonyl chloride is unique due to the specific positioning of the fluorine atoms at the 2nd and 3rd positions on the benzene ring. This positioning influences the compound’s reactivity and the electronic properties of the sulfonyl chloride group. Compared to its isomers, such as 2,4-difluorobenzene-1-sulfonyl chloride, the 2,3-isomer exhibits different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
2,3-difluorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O2S/c7-12(10,11)5-3-1-2-4(8)6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCVYGNNCGAWBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619130 | |
Record name | 2,3-Difluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210532-24-4 | |
Record name | 2,3-Difluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-difluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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